N-[[2-[(4-fluorophenyl)methoxy]phenyl]methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride
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Overview
Description
N-[[2-[(4-fluorophenyl)methoxy]phenyl]methyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound is characterized by the presence of a fluorophenyl group, a methoxyphenyl group, and a dimethylethane-1,2-diamine backbone, making it a versatile molecule for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[[2-[(4-fluorophenyl)methoxy]phenyl]methyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorobenzyl chloride with 2-(methoxyphenyl)methanol under basic conditions to form the intermediate 2-[(4-fluorophenyl)methoxy]benzyl alcohol. This intermediate is then reacted with N,N-dimethylethylenediamine in the presence of a suitable catalyst to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to obtain the dihydrochloride salt form of the compound.
Chemical Reactions Analysis
Types of Reactions: N-[[2-[(4-fluorophenyl)methoxy]phenyl]methyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Hydroxylated derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-[[2-[(4-fluorophenyl)methoxy]phenyl]methyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an antihistamine or antipsychotic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[2-[(4-fluorophenyl)methoxy]phenyl]methyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s fluorophenyl and methoxyphenyl groups allow it to bind to these targets with high affinity, modulating their activity. The dimethylethane-1,2-diamine backbone plays a crucial role in stabilizing the compound’s interaction with its targets, leading to the desired biological effects.
Comparison with Similar Compounds
- N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Comparison: N-[[2-[(4-fluorophenyl)methoxy]phenyl]methyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, pharmacokinetics, and therapeutic potentials, making it a valuable molecule for various research and industrial applications.
Properties
IUPAC Name |
N-[[2-[(4-fluorophenyl)methoxy]phenyl]methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O.2ClH/c1-21(2)12-11-20-13-16-5-3-4-6-18(16)22-14-15-7-9-17(19)10-8-15;;/h3-10,20H,11-14H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYCCISRWLHUDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CC=CC=C1OCC2=CC=C(C=C2)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Cl2FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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